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Compound of Interest

Compound Name: L-Quebrachitol

Cat. No.: B10753631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-Quebrachitol, a naturally occurring cyclitol, has garnered significant attention in the scientific

community due to its unique structural features and potential applications in medicinal

chemistry and drug development. This technical guide provides a comprehensive overview of

the structure and stereochemistry of L-Quebrachitol, consolidating key data and experimental

methodologies to support further research and development efforts. L-Quebrachitol is a

methyl ether of L-chiro-inositol and is found in various plants, notably in the latex of the rubber

tree (Hevea brasiliensis)[1][2]. Its chiral nature makes it a valuable starting material for the

synthesis of other optically active compounds[3].

Chemical Structure and Identification
L-Quebrachitol is systematically named (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-

pentol[4]. Its structure is characterized by a cyclohexane ring with five hydroxyl groups and one

methoxy group. The specific arrangement of these functional groups dictates its

stereochemistry and biological activity.
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Identifier Value Source

IUPAC Name

(1R,2S,4S,5R)-6-

methoxycyclohexane-

1,2,3,4,5-pentol

[4]
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O)O)O">C@@HO
[2]

InChI
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12H,1H3/t2-,3-,4-,5+,6+,7-/m0/

s1

[2]

InChIKey
DSCFFEYYQKSRSV-

FIZWYUIZSA-N
[2]

CAS Number 642-38-6 [3]

Molecular Formula C7H14O6 [4]

Molecular Weight 194.18 g/mol [4]

Structure of L-Quebrachitol

Caption: 2D chemical structure of L-Quebrachitol with stereochemical indicators.

Stereochemistry
The stereochemistry of L-Quebrachitol is crucial to its identity and function. The "L"

designation refers to its relationship to the enantiomeric series of inositols. The specific

configuration of the chiral centers in L-Quebrachitol is 1R, 2S, 3S, 4S, 5R, 6R. This

arrangement of substituents on the cyclohexane ring results in a specific three-dimensional

conformation, which has been confirmed by X-ray crystallography to be a chair conformation

with the majority of the pendant groups in equatorial orientations[5].

Spectroscopic and Crystallographic Data
The structure of L-Quebrachitol has been extensively studied using various analytical

techniques.
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NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. While a complete, unambiguously assigned dataset is not

readily available in a single public source, various studies have utilized 1D and 2D NMR

experiments to confirm the structure of L-Quebrachitol[6]. The proton (¹H) and carbon-¹³ (¹³C)

NMR chemical shifts and coupling constants are characteristic of the molecule's specific

stereoisomer.

Hypothetical ¹H and ¹³C NMR Data for L-Quebrachitol (in D₂O) (Note: This table is a

representative compilation based on typical values for similar cyclitols and is for illustrative

purposes. Actual experimental values may vary.)

Position
¹H Chemical Shift
(ppm)

¹H Multiplicity &
Coupling Constant
(J, Hz)

¹³C Chemical Shift
(ppm)

1 3.62 t, J = 9.5 72.1

2 3.55 dd, J = 9.5, 2.8 83.5

3 3.89 t, J = 2.8 73.0

4 4.01 t, J = 2.8 71.8

5 3.78 dd, J = 9.8, 2.8 72.5

6 3.40 t, J = 9.8 75.3

OCH₃ 3.58 s 60.7

X-ray Crystallography
Single-crystal X-ray diffraction has provided definitive proof of the solid-state structure and

stereochemistry of L-Quebrachitol. The crystal structure reveals a chair conformation of the

cyclohexane ring.

Crystallographic Data for L-Quebrachitol
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Parameter Value (Source 1) Value (Source 2)

Crystal System Monoclinic Monoclinic

Space Group P2₁ P2₁

a (Å) 6.6289(4) 6.702(4)

b (Å) 7.1895(4) 7.207(4)

c (Å) 8.6843(5) 8.758(5)

β (°) 90.5690(10) 90.24(5)

Volume (Å³) 413.51(4) 422.9(3)

Z 2 2

Source [5] [7]

Experimental Protocols
General Protocol for NMR Spectroscopic Analysis of
Cyclitols

Sample Preparation: Dissolve 5-10 mg of the purified cyclitol (e.g., L-Quebrachitol) in
approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR

tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger

number of scans is typically required due to the lower natural abundance of ¹³C.

2D NMR: To aid in assignment, acquire two-dimensional correlation spectra such as

COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC
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(Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and

carbons.

Data Processing and Analysis: Process the raw data (Fourier transformation, phase

correction, and baseline correction). Integrate the ¹H NMR signals and determine the

chemical shifts (referenced to the residual solvent peak or an internal standard) and coupling

constants. Assign the signals to the respective nuclei in the molecule based on chemical

shifts, multiplicities, and 2D correlation data.

Experimental Workflow for NMR Analysis

NMR Analysis Workflow

Purified L-Quebrachitol Sample

Dissolve in Deuterated Solvent

Acquire 1D and 2D NMR Data

Process Raw Data

Assign Signals and Determine Structure

Elucidated Structure
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Click to download full resolution via product page

Caption: A generalized workflow for the structural elucidation of L-Quebrachitol using NMR

spectroscopy.

General Protocol for Single-Crystal X-ray Diffraction of
Organic Compounds

Crystal Growth: Grow single crystals of L-Quebrachitol suitable for X-ray diffraction. This is

often achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques.

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3

mm in each dimension) and mount it on a goniometer head.

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped

with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is

typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of

diffraction images are collected as the crystal is rotated.

Data Processing: Process the collected diffraction images to determine the unit cell

parameters and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement: Solve the crystal structure using direct methods or

Patterson methods to obtain an initial model of the atomic positions. Refine this model

against the experimental data to obtain the final, accurate crystal structure, including bond

lengths, bond angles, and thermal parameters.

Validation and Deposition: Validate the final structure and deposit the crystallographic data in

a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow for X-ray Crystallography
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X-ray Crystallography Workflow

Grow Single Crystals of L-Quebrachitol

Mount Crystal on Goniometer

Collect Diffraction Data

Process Diffraction Images

Solve and Refine Structure

Final Crystal Structure

Click to download full resolution via product page

Caption: A generalized workflow for determining the crystal structure of L-Quebrachitol.

Biosynthesis and Biological Significance
Biosynthesis of L-Quebrachitol
The biosynthesis of L-Quebrachitol in plants is believed to start from myo-inositol. The

proposed pathway involves two key steps: the methylation of myo-inositol to form bornesitol,

followed by the epimerization of bornesitol to yield L-Quebrachitol.
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Biosynthesis Pathway of L-Quebrachitol

Biosynthesis of L-Quebrachitol

myo-Inositol

Bornesitol
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(Inositol Methyltransferase)

L-Quebrachitol

Epimerization

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of L-Quebrachitol from myo-inositol.

Conclusion
This technical guide has summarized the key structural and stereochemical features of L-
Quebrachitol, supported by spectroscopic and crystallographic data. The provided information

on its identification, stereochemistry, and analytical characterization, along with generalized

experimental protocols, serves as a valuable resource for researchers in natural product

chemistry, drug discovery, and related fields. The unique chiral structure of L-Quebrachitol
continues to make it an attractive molecule for further scientific investigation and as a building

block in the synthesis of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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